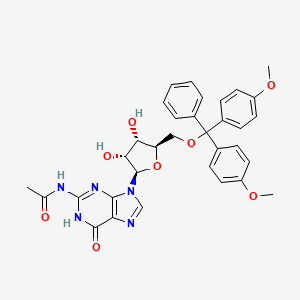
1-Benzyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine
Descripción general
Descripción
1-Benzyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine is a synthetic compound . It is closely related to a group of benzyl-substituted piperazines . Despite claims by some suppliers that they are herbal products, piperazine and its derivatives are synthetic substances that do not occur naturally .
Synthesis Analysis
The synthesis of similar compounds involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . The starting compounds were synthesized from the corresponding thiazole aldehyde using the Ohira−Bestmann reagent . Another method involves the nucleophilic ring-opening of 3-(4-chlorophenyl)-oxazolidin-2-one .Aplicaciones Científicas De Investigación
Potential Anti-Inflammatory Agents
1-Benzyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridines have been studied for their potential as anti-inflammatory agents. Research indicates that these compounds possess analgesic, anti-inflammatory, hyperglycemic, and hypoglycemic activities. The synthesis of these compounds involves the reaction of chloro-2,4-dinitrobenzene with hydroxypropyl, hydroxymethyl, and benzyl substituted pyridines, followed by reduction processes to isolate 1,2,3,6-tetrahydropyridines (Rao et al., 1995).
Structural and Molecular Analysis
The crystal and molecular structures of 1-Benzyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine derivatives have been determined using X-ray methods. These studies provide insights into the conformation and orientation of different substituents in these compounds, which is crucial for understanding their reactivity and potential applications in various fields, including pharmaceuticals (Iwasaki et al., 1987).
Applications in Organic Synthesis
These compounds serve as multipurpose synthons for fine organic synthesis. Their structural versatility allows them to be used in the preparation of various organic molecules, potentially including antiviral compounds. This aspect highlights their significance in synthetic organic chemistry and drug development (Grishina et al., 2005).
Antimicrobial Evaluation
Some 1-Benzyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine derivatives have been evaluated for their antimicrobial properties. Research in this area explores the potential of these compounds as antibacterial agents, contributing to the development of new drugs for combating various bacterial infections (Abdelghani et al., 2017).
Propiedades
IUPAC Name |
1-benzyl-4-(4-chlorophenyl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN/c19-18-8-6-16(7-9-18)17-10-12-20(13-11-17)14-15-4-2-1-3-5-15/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIAFWILONHCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201177698 | |
| Record name | 4-(4-Chlorophenyl)-1,2,3,6-tetrahydro-1-(phenylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine | |
CAS RN |
231958-20-6 | |
| Record name | 4-(4-Chlorophenyl)-1,2,3,6-tetrahydro-1-(phenylmethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=231958-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-1,2,3,6-tetrahydro-1-(phenylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Adenosine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-](/img/structure/B3254064.png)

![1-{Pyrido[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B3254080.png)

